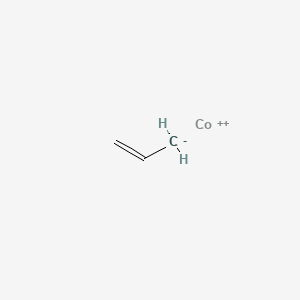![molecular formula C11H14N4O2 B14312070 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112500-67-1](/img/structure/B14312070.png)
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes an amino group and two ethyl groups attached to the pyrido[4,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrido[4,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.
化学反应分析
Types of Reactions
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of 5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar structural features.
Pyrido[2,3-d]pyrimidin-7-one: Shares the pyrido[2,3-d]pyrimidine core but differs in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with an oxazine ring fused to the pyrimidine core.
Uniqueness
5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and ethyl groups, along with the pyrido[4,3-d]pyrimidine core, makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
112500-67-1 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
5-amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-3-14-7-5-6-13-9(12)8(7)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI 键 |
ITJOVJQYJMXXBT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=NC=C2)N)C(=O)N(C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



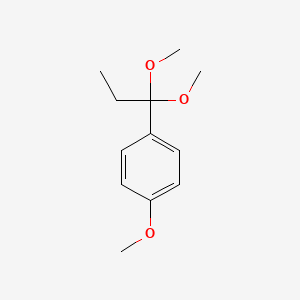
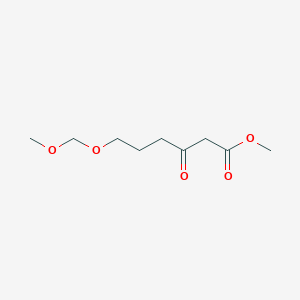
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
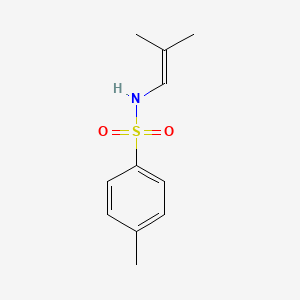
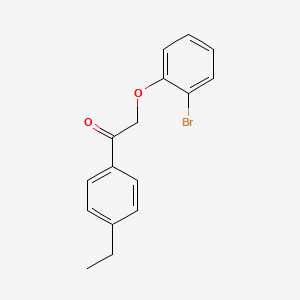

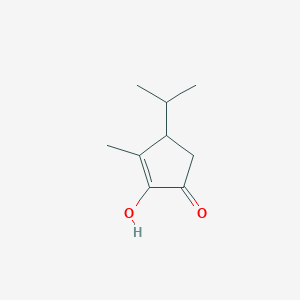
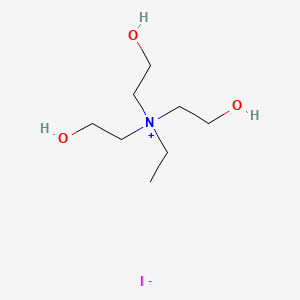
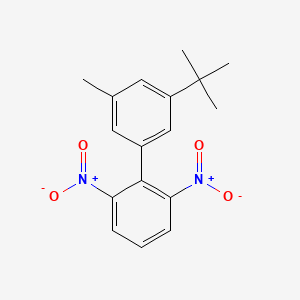
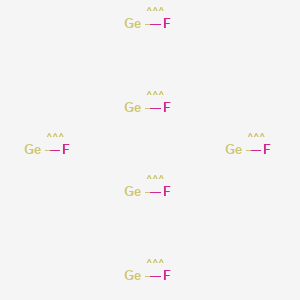
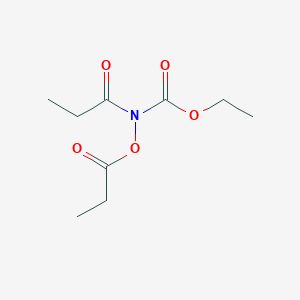
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
